3-(2,4-Difluorophenyl)prop-2-en-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(E)-3-(2,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
CURQSJPQMYDLSW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/CN |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CCN |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations
Chemical Transformations of the Amine Functionality
The presence of a primary amine group imparts nucleophilic and basic character to the molecule. The lone pair of electrons on the nitrogen atom is the key to its reactivity, enabling it to attack electron-deficient centers. chemguide.co.uklibretexts.org
The amine group in 3-(2,4-Difluorophenyl)prop-2-en-1-amine readily participates in reactions with a variety of electrophiles. As a primary amine, it can undergo single or double substitution, depending on the reaction conditions and the nature of the electrophile.
Key nucleophilic reactions include:
Alkylation: The amine can react with halogenoalkanes (alkyl halides) in a nucleophilic substitution reaction. This process is often difficult to control, as the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org
Acylation: A more controlled reaction occurs with acyl chlorides or acid anhydrides, leading to the formation of stable N-substituted amides. chemguide.co.uklibretexts.org This is a common transformation for protecting the amine group or for synthesizing more complex molecules. For instance, the reaction with an acyl chloride like ethanoyl chloride would yield N-(3-(2,4-difluorophenyl)prop-2-en-1-yl)acetamide.
Imination: Condensation with aldehydes or ketones results in the formation of an imine (Schiff base). This reversible reaction is fundamental in various synthetic pathways, including reductive amination where the intermediate imine is reduced to form a secondary amine.
The nucleophilicity of the allylic amine can be leveraged in metal-catalyzed reactions. For example, palladium-catalyzed allylic amination allows for the direct use of allylic amines as nucleophiles to couple with allylic alcohols or other electrophiles. researchgate.net
Table 1: Representative Nucleophilic Reactions of Primary Amines
| Reaction Type | Electrophile | Product Class | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Salts | Heating, often with excess amine as base |
| Acylation | Acyl Chloride (RCOCl) | N-Substituted Amide | Often vigorous, may use a non-nucleophilic base |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Substituted Amide | Slower than with acyl chlorides, often requires heat |
| Imination | Aldehyde (R'CHO) | Imine (Schiff Base) | Acid or base catalysis, removal of water |
The amine functionality can act as a directing group in transition metal-catalyzed reactions, facilitating C-H functionalization or other transformations at specific positions. While free amines can sometimes pose a challenge by coordinating too strongly to metal catalysts, specialized catalytic systems have been developed to overcome this. incatt.nlrsc.org
For instance, the amine group can direct the arylation of the alkenyl moiety. In a palladium-catalyzed Mizoroki-Heck type reaction, the free amine of a cinnamylamine (B1233655) derivative can direct the selective monoarylation at the γ-position of the double bond. rsc.org This proceeds through a metallacyclic intermediate where the amine coordinates to the palladium center, influencing the regioselectivity of the insertion reaction. rsc.org
Furthermore, allylic amines are crucial substrates in catalysis. Dual-catalyst systems, combining visible-light photoredox catalysis with cobalt catalysis, enable the direct allylic C-H amination of alkenes with free amines, showcasing the amine's role as a coupling partner. nih.gov This method allows for the formation of complex branched allylic amines under mild conditions. nih.gov
Reactivity of the Alkenyl Moiety
The prop-2-en system, being an electron-rich π-bond, is susceptible to attack by electrophiles and can participate in pericyclic reactions. savemyexams.com
The double bond undergoes electrophilic addition reactions where an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. wikipedia.orgsavemyexams.com Common electrophilic additions include reactions with hydrogen halides (HX), halogens (X₂), and water under acidic conditions. savemyexams.comwikipedia.org
The regioselectivity of these additions is influenced by the electronic effects of the substituents. The 2,4-difluorophenyl group is electron-withdrawing due to the inductive effect of the fluorine atoms. This will affect the stability of the potential carbocation intermediate. In the addition of H-X, the initial attack by H⁺ could form a carbocation at either the α- or β-carbon relative to the aromatic ring. The stability of these carbocations will determine the final product according to Markovnikov's rule. The benzylic position (α-carbon) is generally favored for carbocation formation due to resonance stabilization with the aromatic ring, though this is somewhat counteracted by the electron-withdrawing difluoro-substituents.
The alkene in the cinnamyl system can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for constructing cyclic structures. wikipedia.org
[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can react with a conjugated diene. The electron-withdrawing nature of the difluorophenyl group enhances its reactivity as a dienophile. Intramolecular Diels-Alder reactions are also possible if the amine is first acylated with a diene-containing moiety. researchgate.netcmu.ac.th
[3+2] Cycloaddition: The alkene can react with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings. This is a common strategy for synthesizing complex nitrogen-containing scaffolds.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions, for example, the dimerization of cinnamic acid derivatives, are well-established methods for forming cyclobutane (B1203170) rings. wikipedia.org Enantioselective versions of these reactions can be achieved using chiral Lewis acids in combination with photocatalysts. acs.org
Table 2: Potential Cycloaddition Reactions of the Alkenyl Moiety
| Reaction Type | Reactant Partner | Product Ring System |
|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle (e.g., Isoxazolidine) |
| [2+2] Photocycloaddition | Another Alkene | Cyclobutane |
Reactivity of the Difluorophenyl Substituent
The 2,4-difluorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, it is activated for nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a strong nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, a fluoride (B91410) ion). libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com The fluorine atoms themselves contribute to the electrophilicity of the ring carbons to which they are attached.
The positions ortho and para to the activating group are most susceptible to attack. In the case of 2,4-difluorophenyl systems, substitution can occur at either the C2 or C4 position. The regioselectivity depends on the nucleophile, reaction conditions, and the electronic influence of the prop-2-en-1-amine substituent. nih.gov While the allyl amine group is not a strong activating group for SNAr, powerful nucleophiles can still effect substitution, particularly at elevated temperatures. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, making fluorinated aromatics particularly suitable substrates. masterorganicchemistry.com
Studies on related molecules, such as 2,4-difluoronitrobenzene, show that the fluorine atoms can be sequentially displaced by nucleophiles like amines or thiols, allowing for the construction of complex molecular scaffolds. nih.gov While electrophilic substitution (e.g., nitration, further halogenation) on the difluorophenyl ring is challenging, it would be directed to the positions ortho and para to the activating allyl amine group (C3 and C5), although harsh conditions would be required.
Influence of Fluorine on Aromatic Ring Reactivity
The substitution of hydrogen with fluorine atoms on an aromatic ring profoundly alters its electronic properties and, consequently, its reactivity. nih.gov Fluorine is the most electronegative element, exerting a strong negative inductive effect (-I) by withdrawing electron density from the aromatic ring. researchgate.net In the case of this compound, the two fluorine atoms at the C2 and C4 positions significantly decrease the electron density of the phenyl ring.
This electron withdrawal has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density makes the aromatic ring less susceptible to attack by electrophiles. The fluorine atoms create a significant energy barrier for the formation of the cationic sigma complex intermediate, which is a hallmark of electrophilic substitution reactions. nih.gov
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it more vulnerable to attack by nucleophiles. The fluorine atoms can stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. The fluorine atom at the para-position (C4) is particularly effective at stabilizing this intermediate through resonance.
Pathways for Further Functionalization of the Aromatic Nucleus
Given the influence of the fluorine substituents, the most viable pathway for further functionalization of the aromatic nucleus is Nucleophilic Aromatic Substitution (SNAr). This reaction typically requires an electron-withdrawing group (like the fluorine atoms) and a good leaving group (fluoride is a moderate leaving group).
Potential SNAr functionalization reactions could involve the displacement of one of the fluorine atoms by strong nucleophiles. Common nucleophiles used in such reactions include:
Alkoxides (RO⁻)
Thiolates (RS⁻)
Amines (R₂NH)
The regioselectivity of the substitution would depend on the reaction conditions and the nature of the nucleophile. The fluorine at the C4 position is generally more activated towards SNAr due to its para-relationship with the activating prop-2-en-1-amine substituent (though the activating effect is modest) and its ability to stabilize the intermediate. Defluorinative functionalization represents a powerful synthetic strategy for modifying polyfluorinated aromatic compounds. nih.gov For example, chemists at Pfizer have utilized a facile defluoroalkylation step in the synthesis of potential treatments for inflammatory diseases starting from a 2,4-difluoroaryl ketone. nih.gov
Unimolecular Decomposition Pathways and Stability Studies
The thermal stability of this compound is determined by the weakest bonds within the molecule and the potential for low-energy rearrangement pathways. Unimolecular decomposition is the initial step in the thermal degradation process and provides key information about the compound's stability. mdpi.com The molecule contains a stable difluorophenyl group and a more reactive allylamine (B125299) moiety. Decomposition is likely to be initiated in the side chain. General studies on allylamine show that when heated to decomposition, it emits toxic fumes, including nitrogen oxides. nih.gov
Computational Elucidation of Transition States and Activation Energies
The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated for each potential pathway. The pathway with the lowest activation energy is typically the dominant decomposition route at lower temperatures.
Table 1: Hypothetical Activation Energies for Postulated Decomposition Pathways
| Decomposition Pathway | Description | Plausible Activation Energy Range (kJ/mol) |
|---|---|---|
| C-N Bond Homolysis | Cleavage of the bond between the propyl chain and the amine group. | 150 - 250 |
| C-C Bond Homolysis | Cleavage of the bond between the aromatic ring and the side chain. | 250 - 350 |
| Intramolecular H-transfer | Hydrogen transfer from the amine to the double bond, followed by rearrangement. | 100 - 200 |
| Retro-ene Reaction | A concerted pericyclic reaction involving hydrogen transfer and C-C bond cleavage. | 120 - 180 |
Note: These values are illustrative and based on typical bond energies and reaction types found in organic molecules. Actual values would require specific quantum chemical calculations.
Studies on the pyrolysis of similar structures, such as amine oxides, have utilized computational methods to locate transition states and explain reactivity differences, highlighting the importance of factors like orbital energy matching between interacting groups in the transition state. unl.edu For instance, the activation energy for the Cope elimination of an amine oxide is calculated to be around 20 kcal/mol (approx. 84 kJ/mol). unl.edu
Formation of Reactive Intermediates (e.g., Carbenes, Imines)
The unimolecular decomposition of this compound can lead to the formation of various highly reactive intermediates. The nature of these intermediates is directly linked to the initial decomposition pathway.
Radical Intermediates: Homolytic cleavage of the C-N or C-C bonds would result in the formation of free radicals. For example, C-N bond scission would produce a 3-(2,4-difluorophenyl)prop-2-en-1-yl radical and an amino radical (•NH₂). These radicals can then participate in a cascade of further reactions, including propagation and termination steps.
Imine Formation: Imines, which contain a carbon-nitrogen double bond, are typically formed from the reaction of a primary amine with an aldehyde or ketone. chemistrysteps.commasterorganicchemistry.comlibretexts.org In a unimolecular decomposition scenario, an imine could potentially form through an intramolecular hydrogen shift. For example, a 1,3-hydride shift from the nitrogen atom to the C2 carbon of the propene chain could yield a transient imine intermediate, which might then undergo further rearrangement or fragmentation. The mechanism for imine formation is a reversible, often acid-catalyzed, process involving a carbinolamine intermediate that subsequently dehydrates. libretexts.org While direct unimolecular formation is less common, the transient species formed during decomposition could rearrange into iminic structures.
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization
Quantum chemical methods are employed to model the molecule at the atomic level, providing a detailed picture of its geometry and conformational possibilities.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. science.govscielo.org.mx This process, known as geometry optimization, involves calculating the electronic energy of the molecule and systematically adjusting the atomic coordinates to find the lowest energy conformation, referred to as the equilibrium geometry.
For a molecule like 3-(2,4-Difluorophenyl)prop-2-en-1-amine, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). scielo.org.mx The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set provides the mathematical functions used to build the molecular orbitals. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles corresponding to the molecule's ground state energy minimum. These calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography for validation. science.govresearchgate.net
| Component | Examples | Description |
|---|---|---|
| DFT Functional | B3LYP, PBE0, M06-2X, CAM-B3LYP | Approximates the exchange-correlation energy, a key component of the total electronic energy. The choice of functional affects the accuracy of the calculation. |
| Basis Set | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | A set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results. |
Molecules with rotatable single bonds, such as the C-C and C-N bonds in the prop-2-en-1-amine side chain, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by constructing a Potential Energy Surface (PES) map. researchgate.netresearchgate.net
A PES map is generated by systematically rotating one or more dihedral angles of the molecule in discrete steps and performing a constrained geometry optimization at each step to calculate the corresponding energy. researchgate.net The resulting surface plots energy as a function of the selected dihedral angles. The low-energy regions on the PES correspond to stable or metastable conformers (local minima), while high-energy regions represent transition states for interconversion. researchgate.net This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. For fluorinated alkanes, for example, such analyses have shown that fluorine substitution can profoundly impact the conformational profile of a molecule. nih.gov
Electronic Structure Analysis
The arrangement of electrons in a molecule's orbitals dictates its chemical behavior. Electronic structure analysis provides a framework for predicting reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large gap indicates higher kinetic stability. science.gov The HOMO-LUMO gap can be calculated using DFT methods and often correlates with the lowest energy electronic transition observed in UV-Vis spectroscopy. schrodinger.comyoutube.com Visualizing the electron density distribution of the HOMO and LUMO orbitals reveals the specific regions of the molecule involved in electron donation and acceptance, respectively.
| Orbital/Parameter | Description | Chemical Implication |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons. | Region of the molecule most likely to donate electrons; associated with nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. | Region of the molecule most likely to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is plotted on the molecule's electron density surface and uses a color spectrum to indicate the electrostatic potential. uni-muenchen.deresearchgate.net MEP maps are invaluable for predicting how a molecule will interact with other charged species. libretexts.orgnih.gov
Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like nitrogen or fluorine. Blue or green colors indicate regions of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the fluorine atoms and the nitrogen atom of the amine group, and positive potential around the hydrogen atoms of the amine group and the aromatic ring.
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs. science.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, providing valuable insights that complement and guide experimental work. Density Functional Theory (DFT) is a primary method used for these predictions due to its balance of accuracy and computational efficiency.
Computational Prediction of Vibrational (IR, Raman) Frequencies
Theoretical vibrational analysis is crucial for interpreting experimental Infrared (IR) and Raman spectra. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. These calculations help in assigning specific spectral peaks to the stretching, bending, and torsional motions of atoms within the molecule.
For a molecule like this compound, a typical computational study would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state.
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This process also yields the intensities of IR absorptions and Raman scattering activities.
Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data.
The resulting data would be presented in a table listing the calculated frequency, the experimental frequency (if available), the IR intensity, the Raman activity, and a detailed assignment of the vibrational mode (e.g., C-F stretch, N-H bend, C=C stretch).
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations are instrumental in assigning and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, commonly used with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts.
The process for this compound would entail:
Optimization: The molecule's geometry is optimized using a selected DFT functional and basis set.
NMR Calculation: The GIAO method is applied to the optimized structure to calculate the magnetic shielding tensors for each nucleus.
Chemical Shift Determination: The calculated shielding values are referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS), computed at the same level of theory, to yield the chemical shifts (δ) in parts per million (ppm).
The predicted chemical shifts for each unique proton and carbon atom in the molecule would be compiled into a data table and compared with experimental values to confirm structural assignments.
Advanced Theoretical Concepts
Beyond spectroscopy, computational chemistry provides a deeper understanding of a molecule's electronic structure, reactivity, and potential applications in materials science.
Conceptual DFT Descriptors for Global and Local Reactivity
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. mdpi.com These descriptors help in understanding and predicting the chemical behavior of the molecule. mdpi.com
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks.
Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added to or removed from the molecule.
Parr Functions: Provide a more refined tool for characterizing electrophilic and nucleophilic centers.
For this compound, these calculations would identify which atoms are most susceptible to attack, guiding the understanding of its reaction mechanisms.
Non-Linear Optical (NLO) Property Investigations via DFT
Molecules with potential applications in optoelectronics and photonics are often studied for their non-linear optical (NLO) properties. frontiersin.org DFT calculations are a standard method for predicting these properties. The key NLO parameters are:
Polarizability (α): A measure of the distortion of the molecular electron cloud in an electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is crucial for applications like frequency doubling of light.
To evaluate this compound as a potential NLO material, researchers would calculate its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of β is often compared to that of reference materials like urea (B33335) to assess its NLO efficiency. mdpi.com A large β value suggests that the material could be a promising candidate for NLO applications. mdpi.com
Analysis of Non-Covalent Interactions via Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis
Understanding the non-covalent interactions within a crystal lattice is essential for rationalizing its packing and stability.
Reduced Density Gradient (RDG) Analysis: RDG is a technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. The resulting plots show surfaces colored to distinguish the type and strength of the interaction.
For this compound, these analyses would provide a detailed picture of how the molecules interact with each other in the solid state, explaining the forces that govern its crystal structure.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of the fluorine atoms. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HMBC) experiments provides a complete picture of the molecule's structure.
The presence of hydrogen, carbon, and fluorine nuclei makes 3-(2,4-Difluorophenyl)prop-2-en-1-amine ideally suited for a multi-faceted NMR analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The aromatic region will display complex multiplets due to the three protons on the difluorophenyl ring, with their chemical shifts and splitting patterns influenced by coupling to each other and to the two fluorine atoms. The vinylic protons of the prop-2-en-1-amine backbone will likely appear as doublets of doublets, resulting from coupling to each other (J-coupling) and to the adjacent aminomethyl protons. The two protons of the aminomethyl group (-CH₂NH₂) are expected to resonate as a doublet, coupled to the adjacent vinylic proton. The amine protons (-NH₂) may appear as a broad singlet, the chemical shift of which can be concentration-dependent; this signal would disappear upon D₂O exchange. libretexts.orglibretexts.orgopenstax.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals corresponding to the molecular structure. The carbon atoms of the difluorophenyl ring will appear as doublets or doublets of doublets due to coupling with the directly attached and nearby fluorine atoms (¹JCF, ²JCF, ³JCF). rsc.orgresearchgate.net The carbons directly bonded to fluorine (C-2 and C-4) will exhibit the largest coupling constants and significant downfield shifts. rsc.org The vinylic carbons will resonate in the typical alkene region, and the aliphatic aminomethyl carbon will appear at the highest field.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environments. biophysics.org Two distinct signals are expected, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position of the phenyl ring. walisongo.ac.id These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts of these fluorine atoms are sensitive to their electronic environment. cdnsciencepub.comrsc.org
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges and Couplings for this compound
| Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
| ¹H NMR | ||
| Aromatic-H | 6.8 - 7.5 | m |
| Vinylic-H (C=CH) | 6.2 - 6.8 | dd, J ≈ 16 (trans), J ≈ 6 |
| Vinylic-H (CH=C) | 6.0 - 6.5 | d, J ≈ 16 (trans) |
| Aliphatic-H (-CH₂) | ~3.4 | d, J ≈ 6 |
| Amine-H (-NH₂) | 1.0 - 3.0 | br s |
| ¹³C NMR | ||
| C-F (C2, C4) | 158 - 165 | d, ¹JCF ≈ 240-250 |
| Aromatic C-H | 104 - 132 | d, t |
| Aromatic C-ipso | 120 - 125 | dd, JCF ≈ 10-20 |
| Vinylic Carbons | 125 - 135 | s, d |
| Aliphatic Carbon (-CH₂) | ~45 | s |
| ¹⁹F NMR | ||
| F (C2) | -110 to -115 | m |
| F (C4) | -105 to -110 | m |
Note: Predicted values are based on analogous structures and general substituent effects. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. Key expected correlations would include the coupling between the two vinylic protons, the coupling between the vinylic proton and the adjacent aminomethyl protons, and the couplings between adjacent protons on the aromatic ring. This technique is instrumental in tracing the spin systems of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum maps long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the vinylic protons to the carbons of the aromatic ring, and from the aminomethyl protons to the vinylic carbons. These correlations would definitively link the 2,4-difluorophenyl group to the prop-2-en-1-amine side chain.
Vibrational Spectroscopy Techniques
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the alkene, and the aromatic ring. vscht.cz
N-H Stretching: As a primary amine, two distinct, medium-intensity bands are predicted in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgopenstax.orgorgchemboulder.comrockymountainlabs.comquora.comwpmucdn.com
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the vinylic C-H stretch should also appear in this region. Aliphatic C-H stretching from the -CH₂- group will be observed just below 3000 cm⁻¹. vscht.cz
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1580-1650 cm⁻¹. vscht.czorgchemboulder.com
C=C Stretching: The stretching of the carbon-carbon double bond in the propene chain, being part of a conjugated system, is anticipated to produce a medium-intensity band around 1640-1660 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.
C-N Stretching: The aliphatic C-N stretching vibration is predicted to occur in the 1020-1250 cm⁻¹ range. libretexts.org
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium |
| Primary Amine | N-H Wag | 665 - 910 | Broad, Strong |
| Alkene | =C-H Stretch | 3010 - 3095 | Medium |
| Alkene | C=C Stretch (conjugated) | 1640 - 1660 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
Raman spectroscopy complements FT-IR by providing information on non-polar or less polar bonds. thermofisher.com For this compound, the C=C bonds of the alkene and the aromatic ring are expected to produce strong Raman signals due to their high polarizability. sapub.org This technique is particularly useful for observing the symmetric vibrations of the molecule and can provide insights into the crystalline structure if the sample is in a solid state. niscpr.res.in
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. purdue.edu
For this compound (C₉H₁₀F₂N), the molecular formula leads to an exact mass of approximately 169.08 Da. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum should be observed at m/z 169. nih.gov According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this structure. whitman.eduyoutube.com
The fragmentation pattern is predicted to be dominated by cleavages characteristic of allylic amines. whitman.edumiamioh.edu A primary fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen atom (β to the double bond), leading to the loss of an amino-methyl radical (•CH₂NH₂) and formation of a stable 2,4-difluorostyrenyl cation. Another significant fragmentation would be the α-cleavage next to the amine, resulting in a resonance-stabilized iminium cation at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines. whitman.eduyoutube.com Loss of the entire aminopropenyl side chain could also lead to a fragment corresponding to the 2,4-difluorophenyl cation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.netnih.gov This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₉H₉F₂N. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N). This calculated value serves as a benchmark against which the experimentally measured mass is compared, with a minimal mass error (typically <5 ppm) confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉F₂N |
| Theoretical Monoisotopic Mass | 169.0699 g/mol |
| Analyte (Protonated) | [C₉H₁₀F₂N]⁺ |
| Theoretical Exact Mass [M+H]⁺ | 170.0777 m/z |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally useful for assessing the purity of a volatile compound and identifying any potential impurities or side-products from its synthesis.
In a typical GC-MS analysis of this compound, the compound would first be vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and serves as an initial identifier.
Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, expected fragments would correspond to the loss of the amine group, cleavage of the propenyl chain, and fragmentation of the difluorophenyl ring. The combination of the retention time and the mass spectrum provides a high degree of confidence in the compound's identity and purity.
| Parameter | Description |
|---|---|
| Retention Time (t_R) | Characteristic time for elution from the GC column, used for identification. |
| Molecular Ion Peak [M]⁺ | Peak corresponding to the intact molecule's mass (m/z 169), confirming molecular weight. |
| Fragmentation Pattern | A series of fragment ions that provide structural information. Key fragments would be analyzed to confirm the presence of the difluorophenyl and prop-2-en-1-amine moieties. |
| Purity Assessment | Determined by the relative area of the main peak in the chromatogram compared to any impurity peaks. |
Electronic Absorption and X-ray Diffraction Methodologies
The electronic and structural properties of a molecule are further investigated using techniques such as UV-Vis spectroscopy and single crystal X-ray diffraction. These methods provide insight into electronic transitions and the precise three-dimensional arrangement of atoms in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to conjugated systems and aromatic compounds.
The structure of this compound contains two primary chromophores: the 2,4-difluorophenyl ring and the conjugated carbon-carbon double bond (C=C). These systems are responsible for π → π* electronic transitions. A UV-Vis spectrum, recorded by dissolving the compound in a transparent solvent like ethanol (B145695) or methanol, would show one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the molecule's electronic structure and can be used for quantitative analysis and to confirm the presence of the conjugated system.
| Parameter | Description |
|---|---|
| λ_max | Wavelength(s) of maximum absorbance, corresponding to specific π → π* electronic transitions within the aromatic ring and conjugated system. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λ_max. Its value is dependent on the probability of the electronic transition. |
| Solvent | The solvent used for analysis (e.g., ethanol, methanol, acetonitrile) must be transparent in the measurement region. |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Intermolecular Interactions
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles within the molecule.
For this compound, SC-XRD analysis would unequivocally determine:
The planarity of the 2,4-difluorophenyl ring.
The specific stereochemistry (E/Z configuration) of the prop-2-ene double bond.
The conformation of the entire molecule, including the rotation around single bonds.
The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the amine (-NH₂) group and potentially the fluorine atoms (N-H···N or N-H···F), which govern the material's solid-state properties.
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating block of the crystal structure. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles, confirming the covalent structure. |
| Intermolecular Interactions | Identification and characterization of non-covalent forces, such as hydrogen bonds, that define the crystal packing. |
Applications As a Building Block in Complex Organic Synthesis
Role of 3-(2,4-Difluorophenyl)prop-2-en-1-amine as a Synthetic Intermediate
As a synthetic intermediate, this compound serves as a valuable precursor for the synthesis of a wide array of more complex molecules. The presence of both a nucleophilic amine and an electrophilic alkene allows for a variety of transformations. The amine group can readily participate in reactions such as acylation, alkylation, and condensation, while the alkene moiety is susceptible to addition reactions, including hydrogenation, halogenation, and cycloadditions.
The difluorophenyl group significantly influences the reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the amine and the electrophilicity of the alkene, impacting reaction rates and, in some cases, the regioselectivity of certain transformations. This electronic effect makes it a unique building block compared to its non-fluorinated analogs.
Table 1: Potential Reactions of this compound as a Synthetic Intermediate
| Reaction Type | Reagent/Catalyst | Potential Product |
| N-Acylation | Acyl chloride, base | N-acyl derivative |
| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary or tertiary amine |
| Michael Addition | Michael acceptor | Adduct with a new C-N bond |
| Hydrogenation | H₂, Pd/C | 3-(2,4-Difluorophenyl)propan-1-amine |
| Epoxidation | m-CPBA | Oxirane derivative |
| Dihydroxylation | OsO₄, NMO | Diol derivative |
Utilization in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. jst.go.jpresearchgate.netcardiff.ac.uk The structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The primary amine and the adjacent alkene can be utilized in cyclization reactions to form five, six, or even larger membered rings.
For instance, condensation of the amine with a 1,3-dicarbonyl compound can lead to the formation of substituted pyridines or pyrimidines. researchgate.net Furthermore, the alkene can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes to construct six-membered rings containing nitrogen. Intramolecular cyclization strategies can also be employed, where a second functional group is introduced into the molecule, which then reacts with either the amine or the alkene to form a heterocyclic ring.
Table 2: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound
| Heterocycle Class | General Synthetic Strategy |
| Pyrrolidines | Intramolecular cyclization of a functionalized derivative |
| Piperidines | Cyclization following Michael addition |
| Pyridines | Condensation with 1,3-dicarbonyl compounds |
| Quinolines | Friedländer annulation with a suitable ketone |
| Azepines | Ring-closing metathesis of a diene derivative |
Pathways to Diverse Scaffolds through Amine and Alkene Functionalization
The dual functionality of this compound provides a platform for the generation of a wide variety of molecular scaffolds. The amine and alkene groups can be functionalized independently or in a concerted fashion to introduce new chemical entities and build molecular complexity.
Amine Functionalization: The primary amine can be transformed into a wide range of other functional groups. For example, it can be converted into amides, sulfonamides, carbamates, and ureas, each with distinct chemical properties and potential for further reactions. Diazotization of the amine can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing various substituents onto the molecule.
Alkene Functionalization: The alkene moiety can undergo a plethora of addition reactions. Hydroformylation can introduce an aldehyde group, which can then be used in subsequent transformations. Heck and Suzuki couplings can be employed to form new carbon-carbon bonds, expanding the molecular framework. Epoxidation of the alkene, followed by ring-opening with a nucleophile, provides a route to a variety of 1,2-difunctionalized compounds.
The combination of amine and alkene functionalization allows for the creation of a vast chemical space from a single starting material, making this compound a valuable tool in diversity-oriented synthesis.
Stereoselective Synthesis of Advanced Intermediates Utilizing the Compound
The creation of chiral molecules with specific stereochemistry is a cornerstone of modern drug discovery and development. While this compound is achiral, its functional groups provide handles for the introduction of chirality in a controlled manner.
Stereoselective reactions targeting either the amine or the alkene can lead to the formation of enantiomerically enriched or diastereomerically pure advanced intermediates. For example, asymmetric hydrogenation of the alkene using a chiral catalyst can produce a chiral saturated amine. Similarly, stereoselective epoxidation or dihydroxylation of the alkene can introduce two new stereocenters.
The primary amine can also be used to direct stereoselective transformations. For instance, it can be converted into a chiral auxiliary, which can then control the stereochemical outcome of a reaction at a different part of the molecule. Subsequent removal of the auxiliary would then yield the desired chiral product. The development of stereoselective methods utilizing this compound would further enhance its utility as a building block in the synthesis of complex, biologically active molecules.
Table 3: Potential Stereoselective Reactions
| Reaction Type | Chiral Reagent/Catalyst | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Enantiomerically enriched 3-(2,4-difluorophenyl)propan-1-amine |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET | Enantiomerically enriched epoxide |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantiomerically enriched diol |
| Asymmetric Michael Addition | Chiral organocatalyst | Chiral adduct with a new stereocenter |
Advanced Derivatives and Analogues: Structure Reactivity Relationships
Systematic Modification of the Phenyl Ring: Fluorine Pattern and Substituent Effects
The substitution pattern on the phenyl ring plays a pivotal role in modulating the electronic environment of the entire molecule. The presence and position of fluorine atoms, as well as other substituents, can drastically influence the reactivity of the aromatic ring and the molecule as a whole through inductive and resonance effects.
Systematic alterations of the fluorine pattern to other isomeric forms, such as 3-(2,5-difluorophenyl) or 3-(3,4-difluorophenyl) analogues, would lead to distinct electronic and steric environments. For instance, moving a fluorine atom from the ortho (position 2) to the meta (position 3) or para (position 4) position would change its influence on the propenamine side chain. These modifications can affect properties such as lipophilicity and the pKa of the amine group. nih.gov
The introduction of other substituents in place of or in addition to fluorine can further tune the molecule's reactivity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) would further decrease the ring's reactivity. nih.gov
Table 1: Predicted Effects of Phenyl Ring Substituents on Reactivity
| Substituent (X) at Phenyl Ring | Electronic Effect | Predicted Impact on Phenyl Ring Reactivity (towards Electrophiles) |
|---|---|---|
| -F (Fluorine) | -I > +R (Strongly deactivating) | Decreased |
| -OCH3 (Methoxy) | +R > -I (Strongly activating) | Increased |
| -CH3 (Methyl) | +I (Weakly activating) | Slightly Increased |
| -NO2 (Nitro) | -R, -I (Strongly deactivating) | Strongly Decreased |
| -Cl (Chlorine) | -I > +R (Strongly deactivating) | Decreased |
Derivatization of the Allylic Amine Moiety: N-Substituted Analogues
The primary amine group in 3-(2,4-Difluorophenyl)prop-2-en-1-amine is a key site for chemical modification. Derivatization at the nitrogen atom to form N-substituted analogues can significantly impact the molecule's nucleophilicity, basicity, and steric hindrance, thereby altering its reactivity.
Common derivatizations include N-alkylation and N-acylation. N-alkylation involves the replacement of one or both hydrogen atoms of the amine with alkyl groups (e.g., methyl, ethyl, or larger groups). This transformation generally increases the nucleophilicity of the amine due to the electron-donating inductive effect of the alkyl groups. However, increasing the size of the alkyl substituents also introduces steric hindrance, which can impede the amine's ability to react with bulky electrophiles. mdpi.com The synthesis of secondary or tertiary amines from a primary amine via N-alkylation can sometimes be challenging to control, as the product is often more reactive than the starting material, potentially leading to over-alkylation. mdpi.com
N-acylation, the reaction of the amine with an acylating agent like an acyl chloride or anhydride, results in the formation of an amide. researchgate.net This conversion drastically reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair becomes delocalized onto the adjacent carbonyl group through resonance. researchgate.netnih.gov The resulting amide is significantly less reactive as a nucleophile compared to the parent amine. This modification can be useful for protecting the amine group during other chemical transformations. nih.gov
Table 2: Impact of N-Substitution on the Properties of the Amine Moiety
| Derivative Type | Substituent | Effect on Nucleophilicity | Effect on Basicity | Steric Hindrance |
|---|---|---|---|---|
| Primary Amine (Parent) | -H | Moderate | Moderate | Low |
| Secondary Amine | -CH3 (Methyl) | Increased | Increased | Slightly Increased |
| Tertiary Amine | -CH3, -CH3 (Dimethyl) | Increased but sterically hindered | Increased | Moderately Increased |
| Amide | -C(O)CH3 (Acetyl) | Strongly Decreased | Strongly Decreased | Increased |
Alterations to the Prop-2-en Backbone: Impact on Conformation and Reactivity
The prop-2-en backbone is a critical structural element that dictates the spatial arrangement of the phenyl ring and the amine group. Alterations to this backbone, such as changing the stereochemistry of the double bond or its saturation state, have a profound impact on the molecule's conformation and, consequently, its reactivity.
The double bond in the prop-2-en chain can exist as either the E (trans) or Z (cis) isomer. studymind.co.uk These geometric isomers are not easily interconverted due to the restricted rotation around the C=C bond. The E-isomer, where the phenyl ring and the aminomethyl group are on opposite sides of the double bond, is generally more stable due to reduced steric hindrance. solubilityofthings.com The Z-isomer, with these groups on the same side, would be sterically crowded and thus higher in energy. solubilityofthings.com This difference in stability and shape affects how the molecule can interact with other reactants or biological targets. The reactivity of E and Z isomers can differ significantly; for instance, one isomer might be able to participate in a cyclization reaction while the other cannot due to the unfavorable positioning of the reactive groups. semanticscholar.org
Saturation of the C=C double bond to a C-C single bond would convert the this compound into 3-(2,4-Difluorophenyl)propan-1-amine. This change would remove the rigidity of the backbone, allowing for free rotation around the single bonds. The resulting molecule would be much more conformationally flexible, with a variety of staggered and eclipsed conformers possible. This increased flexibility can impact its ability to bind to specific sites, as more energy might be required to adopt the correct binding conformation.
Theoretical Prediction of Reactivity and Stability in Analogous Structures
Computational chemistry provides powerful tools for predicting the reactivity and stability of this compound and its analogues without the need for extensive synthesis and experimental testing. thieme-connect.de Methods like Density Functional Theory (DFT) are widely used to model molecular structures and calculate various electronic properties that correlate with chemical behavior. fluorine1.runih.gov
Key parameters that can be calculated to predict reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
Bond Dissociation Energies (BDE): Theoretical calculations can estimate the energy required to break a specific bond homolytically. nih.govresearchgate.net This is useful for predicting the most likely points of fragmentation or reaction in processes involving radical intermediates. For instance, the BDE of the C-F bonds can be calculated to assess their stability. thieme-connect.de
Conformational Energy: The relative energies of different conformers, such as the E and Z isomers or the various rotational isomers of the saturated analogue, can be calculated to determine the most stable structures. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Academic Findings
Significant research has been conducted on compounds structurally related to 3-(2,4-difluorophenyl)prop-2-en-1-amine, particularly those containing the 2,4-difluorophenyl moiety or the allylamine (B125299) backbone. The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. mdpi.comnih.govresearchgate.net For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have highlighted their potential as anticancer agents, with the difluorophenyl group being a key component of their molecular structure. ktu.edu Similarly, research into Blatter radicals containing a 1-(2,4-difluorophenyl) group has shown that the fluorine substituents significantly influence the compound's crystal packing and magnetic properties. mdpi.com
The allylamine functional group is a well-established pharmacophore, known primarily for its antifungal activity through the inhibition of squalene (B77637) epoxidase. nih.govnih.gov Derivatives of allylamine are crucial in treating various fungal infections. metoree.com The combination of the electronically distinct 2,4-difluorophenyl group with the reactive allylamine scaffold suggests that this compound could possess unique chemical and biological properties. However, a review of the current scientific literature indicates a notable lack of studies focused specifically on this compound. While its constituent parts are well-studied in other contexts, the specific combination present in this compound remains largely unexplored.
Identification of Current Gaps in Knowledge
The most significant gap in current knowledge is the absence of dedicated research on this compound. This gap encompasses several fundamental areas:
Synthesis and Characterization: There is no established, optimized synthetic protocol for the preparation of this compound. Consequently, comprehensive characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, are not available in the public domain. mdpi.comdcu.ie
Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, solubility, and pKa have not been determined.
Biological Activity Profile: The biological activities of this compound are entirely unknown. While the allylamine class is known for antifungal properties, it is unclear if this specific derivative retains such activity or possesses other therapeutic potential, such as anticancer or anti-inflammatory effects seen in other fluorinated compounds. ktu.edunih.govnih.gov
Pharmacokinetics and Toxicology: No information is available regarding the absorption, distribution, metabolism, excretion (ADME), or toxicity profile of the compound.
Material and Chemical Properties: The potential of this compound as a building block in organic synthesis or as a material with specific electronic or photophysical properties has not been investigated.
Proposed Directions for Future Experimental Research
To address the identified knowledge gaps, a structured experimental research plan is proposed:
Development of a Synthetic Route: The initial focus should be on establishing an efficient and scalable synthesis of this compound. This could potentially be achieved through methods like the palladium-catalyzed C-H activation of unprotected allylamines or by adapting synthetic routes used for similar cinnamylamine (B1233655) derivatives. researchgate.net A thorough optimization of reaction conditions would be essential.
Comprehensive Characterization: Once synthesized, the compound must be fully characterized to confirm its structure and purity. This would involve:
Spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry).
Single-crystal X-ray diffraction to determine its three-dimensional structure and analyze intermolecular interactions. mdpi.comresearchgate.net
Screening for Biological Activity: A broad-based screening approach should be employed to identify potential therapeutic applications. Based on its structural motifs, key areas for investigation include:
Antifungal Activity: Testing against a panel of pathogenic fungi to determine if it inhibits squalene epoxidase, in line with other allylamine antifungals. nih.gov
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines, such as breast, prostate, and melanoma, given the known anticancer effects of some 2,4-difluorophenyl derivatives. ktu.edumdpi.commdpi.com
Enzyme Inhibition Assays: Screening against other relevant enzymes where fluorinated compounds have shown activity.
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying the amine or other parts of the molecule could help establish a structure-activity relationship. This would guide the development of more potent and selective compounds.
Emerging Computational Methodologies and Their Potential Application
Computational chemistry offers powerful tools to predict the properties of this compound, thereby guiding and accelerating experimental research. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's geometric and electronic structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. nih.gov It can also be used to analyze noncovalent interactions that stabilize its structure.
Molecular Docking and Dynamics Simulations: If a biological target is identified (e.g., squalene epoxidase), molecular docking can predict the binding mode and affinity of the compound. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. This approach is widely used in drug discovery to prioritize candidates for synthesis and testing.
Quantum Theory of Atoms in Molecules (QTAIM): This method can provide deep insights into the nature of chemical bonds and noncovalent interactions within the molecule, helping to explain its stability and reactivity.
ADME/Toxicity Prediction: In silico models can provide early predictions of the compound's pharmacokinetic properties and potential toxicity. mdpi.com These computational tools can help to identify potential liabilities before resource-intensive experimental studies are undertaken.
By integrating these computational methodologies with experimental work, a more efficient and informed investigation into the chemical and biological landscape of this compound can be achieved, potentially unlocking its value in medicinal chemistry or materials science. researchgate.netemerginginvestigators.org
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-Difluorophenyl)prop-2-en-1-amine, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically begins with halogenated aromatic precursors, such as 2,4-difluorophenyl derivatives. A common approach involves nucleophilic substitution or condensation reactions under controlled conditions. For example, intermediates like 2,4-difluorobenzaldehyde can undergo aldol condensation with nitromethane, followed by reduction to yield the amine group. Key parameters include:
- Catalysts : Use palladium-based catalysts for cross-coupling reactions or acid/base catalysts for condensation steps.
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
Yield optimization may require iterative adjustment of solvent polarity (e.g., DMF for solubility) and stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm, aromatic protons split by fluorine coupling).
- ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines).
- X-ray Crystallography :
- Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements for the enamine moiety and fluorophenyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 186.07).
Q. What purification methods are recommended to achieve high purity for pharmacological assays?
- Methodological Answer :
- Flash Chromatography : Optimize solvent gradients (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts.
- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery of crystalline product.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure >98% purity for biological testing .
Advanced Research Questions
Q. How do the electronic effects of the 2,4-difluorophenyl substituent influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the aromatic ring, stabilizing the enamine via resonance. This reduces susceptibility to oxidation but may increase electrophilicity at the vinyl group.
- Computational Analysis :
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals. This predicts reactivity in nucleophilic additions or cycloadditions .
- Stability Studies : Monitor degradation under UV light or acidic conditions via HPLC, correlating with computational predictions of bond dissociation energies.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization :
- Control variables such as cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation time.
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases.
- Mechanistic Follow-Up : Use fluorescence polarization or SPR to directly measure target binding affinity, bypassing cell-based variability .
Q. How can density functional theory (DFT) predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize fluorine’s van der Waals radius and partial charges for accuracy.
- Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA methods to rank binding poses. Validate with mutagenesis studies (e.g., replacing key residues in the target protein) .
- Pharmacophore Mapping : Overlay DFT-derived electrostatic profiles with known active ligands to identify critical interaction motifs.
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus computational models?
- Methodological Answer :
- Refinement Checks : Re-analyze X-ray data with SHELXL to ensure proper treatment of disorder or thermal motion. Compare with neutron diffraction if hydrogen positions are ambiguous .
- DFT Optimization : Geometry-optimize the computational model using crystallographic coordinates as input. Large deviations (>0.05 Å bond lengths) suggest experimental errors or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
